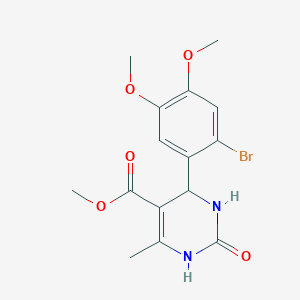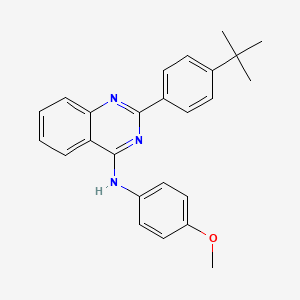![molecular formula C23H20FN3O2 B11631631 N-((Z)-2-(4-fluorophenyl)-1-{[(pyridin-4-ylmethyl)amino]carbonyl}vinyl)-4-methylbenzamide](/img/structure/B11631631.png)
N-((Z)-2-(4-fluorophenyl)-1-{[(pyridin-4-ylmethyl)amino]carbonyl}vinyl)-4-methylbenzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-((Z)-2-(4-fluorophenyl)-1-{[(pyridin-4-ylmethyl)amino]carbonyl}vinyl)-4-methylbenzamide is a complex organic compound that has garnered interest in various fields of scientific research. This compound features a fluorophenyl group, a pyridinylmethylamino group, and a methylbenzamide moiety, making it a versatile molecule for various applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-((Z)-2-(4-fluorophenyl)-1-{[(pyridin-4-ylmethyl)amino]carbonyl}vinyl)-4-methylbenzamide typically involves a multi-step process. One common method includes the following steps:
Formation of the Fluorophenyl Intermediate: The initial step involves the preparation of the 4-fluorophenyl intermediate through halogenation reactions.
Coupling with Pyridinylmethylamine: The intermediate is then coupled with pyridinylmethylamine under controlled conditions to form the desired amine derivative.
Amidation Reaction: The final step involves an amidation reaction with 4-methylbenzoyl chloride to yield the target compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
N-((Z)-2-(4-fluorophenyl)-1-{[(pyridin-4-ylmethyl)amino]carbonyl}vinyl)-4-methylbenzamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride, resulting in the formation of reduced amine derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the fluorophenyl group.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous solvents.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products Formed
Oxidation: Formation of oxides and hydroxyl derivatives.
Reduction: Formation of reduced amine derivatives.
Substitution: Formation of substituted derivatives with various functional groups.
Scientific Research Applications
N-((Z)-2-(4-fluorophenyl)-1-{[(pyridin-4-ylmethyl)amino]carbonyl}vinyl)-4-methylbenzamide has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe in cellular studies.
Medicine: Explored for its potential therapeutic properties, including anti-cancer and anti-inflammatory activities.
Industry: Utilized in the development of advanced materials and chemical sensors.
Mechanism of Action
The mechanism of action of N-((Z)-2-(4-fluorophenyl)-1-{[(pyridin-4-ylmethyl)amino]carbonyl}vinyl)-4-methylbenzamide involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes, receptors, or proteins, modulating their activity.
Pathways Involved: It can influence signaling pathways related to cell proliferation, apoptosis, and inflammation.
Comparison with Similar Compounds
Similar Compounds
- N-((Z)-2-(4-chlorophenyl)-1-{[(pyridin-4-ylmethyl)amino]carbonyl}vinyl)-4-methylbenzamide
- N-((Z)-2-(4-bromophenyl)-1-{[(pyridin-4-ylmethyl)amino]carbonyl}vinyl)-4-methylbenzamide
Uniqueness
N-((Z)-2-(4-fluorophenyl)-1-{[(pyridin-4-ylmethyl)amino]carbonyl}vinyl)-4-methylbenzamide is unique due to the presence of the fluorophenyl group, which imparts distinct electronic and steric properties, enhancing its reactivity and potential biological activity compared to its chloro and bromo analogs.
Properties
Molecular Formula |
C23H20FN3O2 |
|---|---|
Molecular Weight |
389.4 g/mol |
IUPAC Name |
N-[(Z)-1-(4-fluorophenyl)-3-oxo-3-(pyridin-4-ylmethylamino)prop-1-en-2-yl]-4-methylbenzamide |
InChI |
InChI=1S/C23H20FN3O2/c1-16-2-6-19(7-3-16)22(28)27-21(14-17-4-8-20(24)9-5-17)23(29)26-15-18-10-12-25-13-11-18/h2-14H,15H2,1H3,(H,26,29)(H,27,28)/b21-14- |
InChI Key |
VBBVHGKJOPKBIR-STZFKDTASA-N |
Isomeric SMILES |
CC1=CC=C(C=C1)C(=O)N/C(=C\C2=CC=C(C=C2)F)/C(=O)NCC3=CC=NC=C3 |
Canonical SMILES |
CC1=CC=C(C=C1)C(=O)NC(=CC2=CC=C(C=C2)F)C(=O)NCC3=CC=NC=C3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![methyl 2-[2-(2-fluorophenyl)-4-hydroxy-3-(3-methyl-4-propoxybenzoyl)-5-oxo-2,5-dihydro-1H-pyrrol-1-yl]-4-methyl-1,3-thiazole-5-carboxylate](/img/structure/B11631555.png)
![3-hydroxy-1-[3-(1H-imidazol-1-yl)propyl]-4-(4-methylbenzoyl)-5-phenyl-2,5-dihydro-1H-pyrrol-2-one](/img/structure/B11631559.png)
![3,3-dimethyl-6-(pentylamino)-8-phenyl-3,4-dihydro-1H-pyrano[3,4-c]pyridine-5-carbonitrile](/img/structure/B11631567.png)
![1-[(5-methyl-1,2-oxazol-3-yl)amino]-1-oxobutan-2-yl N-(phenylcarbonyl)leucinate](/img/structure/B11631581.png)
![2-(4-Bromophenyl)-5,7-dipropyl-1,3-diazatricyclo[3.3.1.1~3,7~]decan-6-one](/img/structure/B11631596.png)

![(2Z)-2-{[3-(4-butoxyphenyl)-1-phenyl-1H-pyrazol-4-yl]methylidene}-6-methyl-7H-[1,3]thiazolo[3,2-b][1,2,4]triazine-3,7(2H)-dione](/img/structure/B11631605.png)
![(5E)-1-ethyl-5-({1-[2-(morpholin-4-yl)-2-oxoethyl]-1H-indol-3-yl}methylidene)pyrimidine-2,4,6(1H,3H,5H)-trione](/img/structure/B11631609.png)
![(5E)-1-(3-fluorophenyl)-5-{[1-(prop-2-en-1-yl)-1H-indol-3-yl]methylidene}pyrimidine-2,4,6(1H,3H,5H)-trione](/img/structure/B11631617.png)

![2-(allylamino)-3-{(Z)-[3-(2-methoxyethyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-9-methyl-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B11631634.png)
![Ethyl 5-{[(4-methoxyphenyl)sulfonyl]amino}-2-phenylnaphtho[1,2-b]furan-3-carboxylate](/img/structure/B11631641.png)
![Propan-2-yl 4-(4-chlorophenyl)-5-cyano-6-({2-[(4-methoxyphenyl)amino]-2-oxoethyl}sulfanyl)-2-methyl-1,4-dihydropyridine-3-carboxylate](/img/structure/B11631643.png)
![2-(4-benzylpiperazin-1-yl)-7-methyl-3-[(Z)-(3-methyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B11631651.png)
